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Compound of Interest

Compound Name: GSK-364735

Cat. No.: B8451372 Get Quote

GSK-364735 has demonstrated potent inhibitory activity against HIV-1 integrase and viral

replication in a variety of in vitro assays. The quantitative data from these assessments are

summarized below.
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Assay Type
Target/Cell
Line

Parameter Value (nM) Notes

Biochemical

Assay

Recombinant

HIV-1 Integrase
IC50 8 ± 2

Strand transfer

assay.[1][2][3]

Recombinant

HIV-1 Integrase
Kd 6 ± 4

Binding constant,

determined by

competitive

binding assay

with another two-

metal binding

inhibitor.[1][2][3]

Cellular Assays

Peripheral Blood

Mononuclear

Cells (PBMCs)

EC50 1.2 ± 0.4

Antiviral activity

against HIV-1

replication.[1][2]

[3][4]

MT-4 Cells EC50 5 ± 1

Antiviral activity

against HIV-1

replication.[1][2]

[3][4]

MT-4 Cells with

100% Human

Serum

EC50
Extrapolated 35-

fold decrease

Demonstrates

the impact of

protein binding

on potency.[1][2]

[3][5]

PHIV Assay with

Human Serum

Albumin (HSA)

-
17-fold shift in

potency

Indicates HSA is

a predominant

serum protein

that binds to

GSK364735.[2]

PHIV Assay with

α1-acid

glycoprotein

(AAG)

-
2-fold shift in

potency
[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18160521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258521/
https://www.researchgate.net/publication/5687995_The_Naphthyridinone_GSK364735_Is_a_Novel_Potent_Human_Immunodeficiency_Virus_Type_1_Integrase_Inhibitor_and_Antiretroviral
https://pubmed.ncbi.nlm.nih.gov/18160521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258521/
https://www.researchgate.net/publication/5687995_The_Naphthyridinone_GSK364735_Is_a_Novel_Potent_Human_Immunodeficiency_Virus_Type_1_Integrase_Inhibitor_and_Antiretroviral
https://pubmed.ncbi.nlm.nih.gov/18160521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258521/
https://www.researchgate.net/publication/5687995_The_Naphthyridinone_GSK364735_Is_a_Novel_Potent_Human_Immunodeficiency_Virus_Type_1_Integrase_Inhibitor_and_Antiretroviral
https://www.researchgate.net/publication/317056924_The_Naphthyridinone_GSK364735_Is_a_Novel_Potent_Human_Immunodeficiency_Virus_Type_1_Integrase_Inhibitor_and_Antiretroviral
https://pubmed.ncbi.nlm.nih.gov/18160521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258521/
https://www.researchgate.net/publication/5687995_The_Naphthyridinone_GSK364735_Is_a_Novel_Potent_Human_Immunodeficiency_Virus_Type_1_Integrase_Inhibitor_and_Antiretroviral
https://www.researchgate.net/publication/317056924_The_Naphthyridinone_GSK364735_Is_a_Novel_Potent_Human_Immunodeficiency_Virus_Type_1_Integrase_Inhibitor_and_Antiretroviral
https://pubmed.ncbi.nlm.nih.gov/18160521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258521/
https://www.researchgate.net/publication/5687995_The_Naphthyridinone_GSK364735_Is_a_Novel_Potent_Human_Immunodeficiency_Virus_Type_1_Integrase_Inhibitor_and_Antiretroviral
https://www.natap.org/2007/ICAAC/ICAAC_32.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258521/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8451372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selectivity Index MT-4 Cells SI >2,200

Ratio of in-assay

cytotoxicity to

antiviral activity.

[1][2][3]

Protein-Adjusted

IC50
- PA-IC50 42

Calculated based

on the shift in

IC50 in 100%

human serum.[6]

Protein-Adjusted

IC90
- PA-IC90 168 [6]

Mechanism of Action: Inhibition of HIV-1 Integrase
GSK-364735 exerts its antiviral effect by specifically targeting the strand transfer step in the

HIV-1 DNA integration process. This is achieved through its interaction with the two-metal

binding site within the catalytic center of the HIV integrase enzyme. By binding to this site,

GSK-364735 effectively blocks the integration of viral DNA into the host cell's genome, a critical

step for viral replication. This mechanism leads to an accumulation of 2-long-terminal-repeat (2-

LTR) circles, which are byproducts of unintegrated viral DNA.[1][2][3]
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Caption: Mechanism of GSK-364735 action on HIV-1 integration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8451372?utm_src=pdf-body-img
https://www.benchchem.com/product/b8451372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8451372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocols
The in vitro potency and efficacy of GSK-364735 were determined using a series of

standardized biochemical and cellular assays.

HIV-1 Integrase Strand Transfer Assay (Biochemical)
This assay measures the ability of a compound to inhibit the strand transfer activity of

recombinant HIV-1 integrase.

Enzyme: Purified recombinant HIV-1 integrase.

Substrates: Oligonucleotide substrates mimicking the viral DNA ends.

Procedure:

Recombinant HIV-1 integrase is incubated with the oligonucleotide substrates in the

presence of a divalent metal cation (e.g., Mg2+ or Mn2+).

GSK-364735 at varying concentrations is added to the reaction mixture.

The reaction is allowed to proceed, and the products of the strand transfer reaction are

separated by gel electrophoresis.

The extent of inhibition is quantified by measuring the reduction in the formation of the

strand transfer product.

Endpoint: The 50% inhibitory concentration (IC50) is calculated from the dose-response

curve.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8451372?utm_src=pdf-body
https://www.benchchem.com/product/b8451372?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258521/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8451372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare reaction mix:
- Recombinant HIV-1 Integrase

- Oligonucleotide substrates
- Divalent cations

Add varying concentrations of GSK-364735

Incubate to allow for strand transfer reaction

Stop the reaction

Separate products by gel electrophoresis

Quantify the reduction of strand transfer product

Calculate IC50 from dose-response curve

End

Click to download full resolution via product page

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
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MT-4 Cell HIV Replication Assay (Cellular)
This assay assesses the antiviral activity of a compound against HIV-1 replication in a human

T-cell line.

Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

Virus: HIV-1 strain IIIB.

Procedure:

MT-4 cells are infected with the HIV-1 IIIB strain.

The infected cells are then plated in 96-well plates containing serial dilutions of GSK-
364735.

The plates are incubated for 5 days to allow for viral replication and the induction of

cytopathic effects (CPE).

Cell viability is measured using a luminescence-based assay (e.g., CellTiter-Glo).

Endpoint: The 50% effective concentration (EC50) is determined by the concentration of the

compound that inhibits HIV-1-induced CPE by 50%. In-assay cytotoxicity is also measured in

parallel on uninfected cells.[2]

PHIV Cellular Assay
This assay utilizes a pseudotyped HIV vector to specifically measure the effect of a compound

on the early steps of HIV replication, including integration.

Vector: A vesicular stomatitis virus G-pseudotyped HIV (PHIV) vector expressing a reporter

gene (e.g., luciferase).

Cell Line: 293T cells.

Procedure:

293T cells are plated in 96-well plates.
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The cells are co-incubated with the PHIV vector and varying concentrations of GSK-
364735.

After a 2-day incubation, the expression of the reporter gene is measured (e.g., by adding

a luciferase substrate and measuring luminescence).

Endpoint: The IC50 is calculated based on the reduction in reporter gene expression. This

assay is also used to assess the effect of serum proteins like human serum albumin (HSA)

and α1-acid glycoprotein (AAG) on the compound's potency.[2]

Cross-Resistance and Combination Activity
GSK-364735 has demonstrated efficacy against HIV strains resistant to reverse transcriptase

inhibitors (RTIs) and protease inhibitors (PIs), retaining full potency.[2] While it showed

equivalent activity against wild-type and these resistant viruses, some cross-resistance was

observed with viruses resistant to other integrase inhibitors.[1][2][3] In combination studies with

approved antiretrovirals, GSK-364735 exhibited either additive or synergistic effects, with no

antagonism observed.[1][3] This suggests its potential for use in combination antiretroviral

therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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